1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole ring is synthesized by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Formation of Pyrazole Intermediate: The pyrazole ring is formed by the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole and pyrazole rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Cyclization Reactions: Catalysts such as Lewis acids or transition metal complexes are often employed.
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, as well as more complex heterocyclic compounds .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating cellular signaling pathways.
Cellular Signaling: The compound can interfere with cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl chloride.
1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride.
Uniqueness
1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride is unique due to its combination of benzothiazole and pyrazole rings, which confer distinct chemical and biological properties. The presence of the sulfonyl chloride group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various derivatives .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)pyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2S2/c11-18(15,16)7-5-12-14(6-7)10-13-8-3-1-2-4-9(8)17-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKDDVHEWBZRKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=C(C=N3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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